Evidence 1: Calculated logP Differentiation: Balancing Hydrophobicity for Membrane Permeability vs. Synthetic Tractability
The calculated logP for 2-(Aminomethyl)-4-isopropylphenol (XLogP3-AA ≈ 1.9) positions it in a significantly more drug-like and synthetically tractable lipophilicity window compared to closely related commercially available analogs [1]. The 4-tert-butyl analog (2-(aminomethyl)-4-tert-butylphenol) is substantially more lipophilic (XLogP3-AA ≈ 2.5), while the 2-amino-4-isopropylphenol analog, lacking the aminomethyl spacer, is more hydrophilic (XLogP3-AA ≈ 1.3). Compared to the clinically successful but highly lipophilic propofol (2,6-diisopropylphenol, logP ~3.8), the target compound's logP of ~1.9 represents a LogD reduction of approximately 1.9 log units, suggesting a vastly improved profile for aqueous solubility and reduced non-specific binding [2].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA ≈ 1.9 |
| Comparator Or Baseline | 2-(Aminomethyl)-4-tert-butylphenol (XLogP3-AA ≈ 2.5); 2-Amino-4-isopropylphenol (XLogP3-AA ≈ 1.3); Propofol (2,6-diisopropylphenol, logP ~3.8) |
| Quantified Difference | ~0.6 lower than 4-tert-butyl analog; ~0.6 higher than 2-amino analog; ~1.9 lower than propofol. |
| Conditions | Computed values from PubChem XLogP3-AA algorithm. |
Why This Matters
A logP of ~1.9 is within the optimal range for oral bioavailability and CNS drug-likeness, making this compound a superior starting point for lead optimization compared to analogs with extreme lipophilicity that risk poor solubility, high metabolic clearance, and off-target binding.
- [1] PubChem. (2024). Compound Summary: 2-(Aminomethyl)-4-isopropylphenol (CID 9585225); 2-(Aminomethyl)-4-tert-butylphenol; and 2-Amino-4-isopropylphenol. National Library of Medicine. View Source
- [2] Krasowski, M. D., & Harrison, N. L. (1999). General anaesthetic actions on ligand-gated ion channels. Cellular and Molecular Life Sciences, 55(10), 1278-1303. View Source
